molecular formula C8H6FNO2 B2365251 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one CAS No. 259252-13-6

5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

Cat. No. B2365251
CAS RN: 259252-13-6
M. Wt: 167.139
InChI Key: XYDTZHMQTYEJQN-UHFFFAOYSA-N
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Description

“5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one” is a chemical compound with the CAS Number: 259252-13-6 . It has a molecular weight of 167.14 .

Physical and Chemical Properties This compound is a powder at room temperature . Its melting point is between 200-201 degrees Celsius .

Scientific Research Applications

Fluorinated Hetero- and Carbocycle Synthesis

5-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one plays a role in the synthesis of ring-fluorinated hetero- and carbocycles. The properties of fluorine are leveraged in cyclizations involving β,β-difluorostyrenes, leading to high-yield production of fluorinated indole, benzo[b]furan, and benzo[b]thiophene (Ichikawa et al., 2002).

Antidepressant Drug Candidate

The compound facilitates 5-HT neurotransmission and was developed as an antidepressant drug candidate. The large-scale, chromatography-free preparation of this compound has been optimized for safer and more efficient production (Anderson et al., 1997).

Radiopharmaceutical Development

This compound has been synthesized for use in radiopharmaceuticals, particularly in post-stroke neuroprotection. It has been used in biodistribution studies in rodents, highlighting its potential in medical imaging and therapy (Dischino et al., 2003).

Serotonin (5-HT) Receptor Studies

The compound has been studied for its role as a presynaptic autoreceptor in guinea pigs, contributing significantly to research in neuropharmacology and the understanding of serotonin receptors (Pullar et al., 2004).

Antitumor Activities

Studies have shown that derivatives of this compound exhibit antitumor activities, particularly against certain cell lines, suggesting its potential in cancer research and treatment (Houxing, 2009).

Antituberculosis Activity

Derivatives of 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one have been evaluated for their antituberculosis activity, contributing to the development of new treatments for tuberculosis (Karalı et al., 2007).

Antiviral Activity

Certain derivatives have shown significant activity against viruses like the bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV), indicating their potential in antiviral drug development (Ivachtchenko et al., 2015).

Natural Dye and Drug Applications

It has been identified in various bacterial species and exhibits a range of biological behaviors, making it a candidate for applications in textiles, medicine, and cosmetics. Its therapeutic properties, including anticancer and antibiotic actions, have been studied (Ishani et al., 2021).

Electronic Structure and Solvation Studies

Research into the electronic structure and solvation properties of related compounds contributes to a better understanding of their chemical behavior, useful in various scientific applications (Robinson et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-fluoro-3-hydroxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3,7,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDTZHMQTYEJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

259252-13-6
Record name 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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